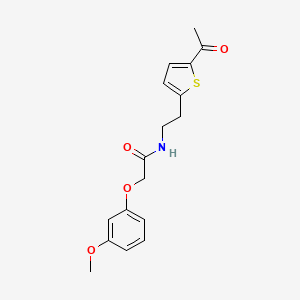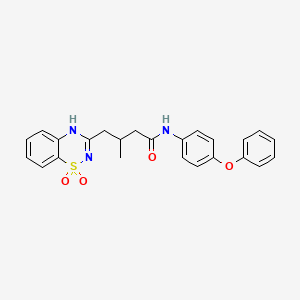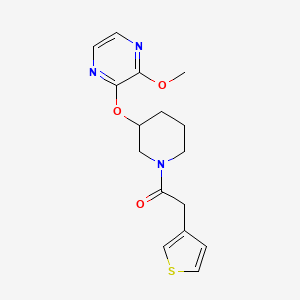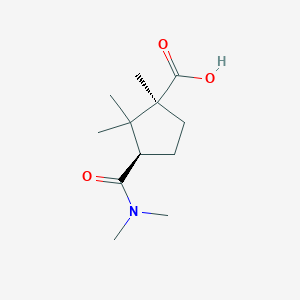
9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "9H-Fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid" is not directly mentioned in the provided papers. However, the papers do discuss various fluorene derivatives and their chemical properties, which can be relevant to the analysis of the compound . Fluorene derivatives are known for their interesting conformational behaviors and their utility in various chemical syntheses, particularly in the protection of amino acids and the formation of active esters .
Synthesis Analysis
The synthesis of fluorene derivatives often involves the protection of functional groups, as seen with the 9-phenyl-9-fluorenyl (PhF) group, which is used to prevent racemization in amino acids . The introduction of the PhF group can be achieved rapidly and in excellent yields using reagents such as 9-chloro-9-phenylfluorene . Similarly, the fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups and can be removed by the action of triethylamine . These methods could potentially be applied to the synthesis of the compound , considering its fluorene backbone and the presence of amino and carboxylate functional groups.
Molecular Structure Analysis
The structure of fluorene derivatives can exhibit interesting features such as rotational isomerism and conformational equilibria. For instance, the compound 9-(2-methylaminophenyl)fluorene shows conformational equilibrium that can be influenced by interactions such as N–H···π between the methylamino group and the fluorene ring . The molecular clefts derived from 9,9′-spirobi[9H-fluorene] demonstrate the ability to form enantioselective complexes due to their unique spatial arrangement and hydrogen-bonding sites . These structural insights could be relevant to understanding the molecular structure of the compound , especially its stereochemistry and potential for forming specific interactions.
Chemical Reactions Analysis
Fluorene derivatives can participate in various chemical reactions. The 9-carboxylate-9-fluorenyl cation, a zwitterion, and its conjugate acid are examples of reactive intermediates that can be generated from fluorene compounds and react with nucleophiles . The reactivity of these intermediates in different acid concentrations provides insights into the behavior of fluorene derivatives in chemical reactions, which could be extrapolated to the compound , particularly in the presence of trifluoroacetic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives can be influenced by their substituents. For example, the electronic properties of the seven-membered ring in 9-(cycloheptatrienylidene)fluorene are slightly affected by substituents on the fluorenylidene part . The fluoren-9-ylmethoxycarbonyl (Fmoc) group is known for its utility in protecting hydroxy-groups and can be removed under mild conditions, which speaks to the stability and reactivity of the Fmoc group . These properties are important when considering the stability and reactivity of the compound , especially when it comes to its synthesis and potential applications.
Wissenschaftliche Forschungsanwendungen
Protecting Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from fluorenyl compounds, is extensively used to protect hydroxy-groups in synthetic chemistry. This protection is crucial when working with sensitive molecules, allowing for selective reactions without interfering with other functional groups. The Fmoc group can be removed conveniently under mild base conditions, making it an invaluable tool in peptide synthesis and the construction of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Photochemistry and Transient Species
In photochemical studies, fluorenyl compounds generate transient species such as zwitterions and their conjugate acids upon irradiation. These species are studied for their unique reactivity and potential in understanding reaction mechanisms or developing novel photoresponsive materials (Lew et al., 1996).
Chemoselective Procedures
The 9-phenyl-9-fluorenyl (PhF) group is another derivative used for the protection of amines, acids, and other functional groups in organic synthesis. Its chemoselective introduction and removal offer a versatile approach for synthesizing complex organic structures with high yield and purity, enhancing the efficiency of synthetic routes (Soley & Taylor, 2019).
Fluorescence Sensing
Fluorenyl derivatives are employed in the development of fluorescence sensors, particularly for detecting ions like fluoride. The unique electronic structure of fluorenyl compounds allows for significant fluorescence changes upon interaction with specific analytes, making them suitable for sensitive and selective detection in various applications (Kumar et al., 2017).
Solid Phase Peptide Synthesis
In solid-phase peptide synthesis, fluorenylmethyl chloroformate (Fmoc-Cl) is a critical reagent for introducing protecting groups to amino acids. This methodology facilitates the synthesis of peptides by allowing sequential addition of amino acids with minimal racemization and high efficiency, contributing to advancements in peptide-based therapeutics and research (Tantry & Babu, 2003).
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2.C2HF3O2/c21-13-9-14(22)11-23(10-13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;3-2(4,5)1(6)7/h1-8,13-14,19H,9-12,22H2;(H,6,7)/t13-,14+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFYRCDOTYBYBN-LMRHVHIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)



![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)